1,3-Benzenedisulfonic acid, 4,4'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(6-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)-

説明

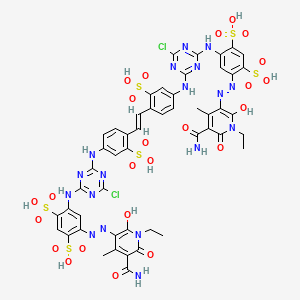

1,3-Benzenedisulfonic Acid Backbone

The 1,3-benzenedisulfonic acid moiety (C₆H₆O₆S₂) provides two sulfonic acid groups at the 1- and 3-positions of the benzene ring. These groups enhance solubility in polar solvents and aqueous media, critical for dye diffusion in textile applications. The sulfonate anions (–SO₃⁻) also participate in electrostatic interactions with cationic sites on cellulose fibers, improving dye-substrate affinity.

Triazine Ring Reactivity

Central to the structure are two 6-chloro-1,3,5-triazine rings, which serve as reactive hubs. The chlorine atoms at the 6-position undergo nucleophilic substitution with hydroxyl (–OH) or amino (–NH₂) groups in cellulose or wool fibers, forming covalent bonds that enhance wash-fastness. This reactivity is modulated by the electron-withdrawing sulfonic acid groups, which increase the electrophilicity of the triazine ring’s carbon atoms.

Azo Chromophore System

The azo (–N=N–) groups linking the pyridinyl derivatives to the triazine rings are responsible for the compound’s vivid coloration. The conjugated π-system delocalizes electrons across the aromatic and heterocyclic components, absorbing visible light in specific wavelength ranges. Substituents like hydroxyl (–OH) and methyl (–CH₃) groups on the pyridinyl rings fine-tune the absorption profile, enabling color customization.

Pyridinyl Derivatives

The 5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl groups contribute to both solubility and photostability. The hydroxypyridone moiety chelates metal ions, reducing catalytic degradation under UV exposure, while the ethyl and methyl groups sterically shield the chromophore from oxidative agents.

Table 1: Key Functional Groups and Their Roles

Historical Development of Multifunctional Triazine-Azo Dyes

Early Reactive Dye Innovations

The foundation for triazine-azo dyes was laid in the 1950s with the discovery of chlorotriazine-based reactive dyes. Imperial Chemical Industries (ICI) introduced Procion MX in 1956, featuring dichlorotriazine groups that reacted with cellulose under alkaline conditions. These dyes achieved unprecedented wash-fastness but required high dyeing temperatures (80–90°C), limiting energy efficiency.

Monochlorotriazine and Vinyl Sulfone Hybrids

In the 1970s, Procion H dyes incorporated monochlorotriazine groups, lowering the reaction temperature to 40–60°C. Concurrently, Remazol dyes (Hoechst) combined vinyl sulfone groups with triazine rings, enabling dual-reactive systems that improved fixation rates on cotton and wool. These advances laid the groundwork for multifunctional dyes like the subject compound, which integrates triazine reactivity with auxiliary sulfonic acid and azo groups.

Modern Multifunctional Derivatives

Recent developments focus on enhancing photostability and environmental compatibility. Introducing benzene sulfonamide derivatives into the triazine ring, as seen in the subject compound, reduces UV-induced degradation by 1–2 grades on the ISO 105-B02 scale. Additionally, the ethyl and methyl groups on the pyridinyl moiety minimize hydrolysis of the azo linkage in alkaline conditions, extending fabric lifespan.

Table 2: Milestones in Triazine-Azo Dye Development

特性

CAS番号 |

93942-67-7 |

|---|---|

分子式 |

C50H44Cl2N18O24S6 |

分子量 |

1544.3 g/mol |

IUPAC名 |

4-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]-6-[[4-[4-[(E)-2-[4-[[4-[5-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]-2,4-disulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]benzene-1,3-disulfonic acid |

InChI |

InChI=1S/C50H44Cl2N18O24S6/c1-5-69-41(73)35(39(53)71)19(3)37(43(69)75)67-65-27-15-25(31(97(83,84)85)17-33(27)99(89,90)91)57-49-61-45(51)59-47(63-49)55-23-11-9-21(29(13-23)95(77,78)79)7-8-22-10-12-24(14-30(22)96(80,81)82)56-48-60-46(52)62-50(64-48)58-26-16-28(34(100(92,93)94)18-32(26)98(86,87)88)66-68-38-20(4)36(40(54)72)42(74)70(6-2)44(38)76/h7-18,75-76H,5-6H2,1-4H3,(H2,53,71)(H2,54,72)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H2,55,57,59,61,63)(H2,56,58,60,62,64)/b8-7+,67-65?,68-66? |

InChIキー |

BKAVGOZWVVRCFE-NDSGEXAMSA-N |

異性体SMILES |

CCN1C(=C(C(=C(C1=O)C(=O)N)C)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=CC(=C(C=C7S(=O)(=O)O)S(=O)(=O)O)N=NC8=C(N(C(=O)C(=C8C)C(=O)N)CC)O)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)O |

正規SMILES |

CCN1C(=C(C(=C(C1=O)C(=O)N)C)N=NC2=C(C=C(C(=C2)NC3=NC(=NC(=N3)NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=CC(=C(C=C7S(=O)(=O)O)S(=O)(=O)O)N=NC8=C(N(C(=O)C(=C8C)C(=O)N)CC)O)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)O |

製品の起源 |

United States |

準備方法

Sulfonation of Benzene to Benzene Monosulfonic Acid and Further to 1,3-Benzenedisulfonic Acid

- The initial step involves sulfonation of benzene with sulfuric acid or sulfur trioxide to form benzene monosulfonic acid, which is then further sulfonated to 1,3-benzenedisulfonic acid.

- A key process improvement is the use of a catalyst mixture consisting of alkali metal sulfate and alkali metal benzene monosulfonate, which accelerates the disulfonation reaction while minimizing by-products such as sulfone and tar formation.

- The reaction is typically conducted at temperatures below 78°C for monosulfonation, followed by elevated temperatures (150–270°C) under vacuum (below 30 mm Hg) for disulfonation and distillation to separate monosulfonic acid and water from the disulfonic acid product.

- The process includes careful distillation steps to remove benzene monosulfonic acid and water, leaving a product rich in 1,3-benzenedisulfonic acid with less than 15% sulfuric acid content.

- The recovered distillate containing benzene monosulfonic acid and water is neutralized and dried to regenerate the catalyst mixture for reuse, enhancing process efficiency and sustainability.

| Step | Conditions | Key Notes |

|---|---|---|

| Monosulfonation | Benzene + excess sulfuric acid, <78°C | Formation of benzene monosulfonic acid |

| Disulfonation | 150–270°C, vacuum <30 mm Hg, catalyst present | Conversion to 1,3-benzenedisulfonic acid, removal of monosulfonic acid and water by distillation |

| Catalyst regeneration | Neutralization and drying of distillate | Reuse of alkali metal sulfate and benzene monosulfonate catalyst |

Sulfur Trioxide Absorption Method

- An alternative and efficient method involves dissolving sulfur trioxide (SO3) in a sulfonated reaction mixture containing 1,3-benzenedisulfonic acid at elevated temperatures (100–160°C).

- Benzene is then added to this solution, with a molar ratio of approximately 2.2 moles of SO3 per mole of benzene, to promote sulfonation.

- This one-stage or continuous process yields highly pure and concentrated 1,3-benzenedisulfonic acid with minimal by-products (less than 0.3% benzene monosulfonic acid and low diphenylsulfonic acid impurities).

- The process benefits from using a high volume ratio of sulfonated mixture to SO3 (40:1 to 100:1), which reduces undesired side reactions and improves yield.

| Parameter | Range | Preferred Value |

|---|---|---|

| Temperature | 100–160°C | 120–140°C |

| SO3 to benzene molar ratio | 2.0–2.5 | 2.2 |

| Sulfonated mixture to SO3 volume ratio | 40:1 to 100:1 | 70:1 to 90:1 |

Synthesis of the Target Complex Compound

The target compound is a highly functionalized derivative of 1,3-benzenedisulfonic acid, involving multiple functional groups such as sulfo, imino, triazine, azo, and pyridinyl moieties. Its preparation involves:

Formation of Intermediate Sulfonated Phenylene and Triazine Units

- The 1,3-benzenedisulfonic acid core is functionalized by introducing sulfo-phenylene-imino linkages and 6-chloro-1,3,5-triazine units through nucleophilic substitution and condensation reactions.

- Chlorotriazine derivatives are typically reacted with amine-containing sulfonated phenylene intermediates under controlled pH and temperature to form stable imino linkages.

Azo Coupling with Pyridinyl Derivatives

- The azo groups are introduced by diazotization of aminocarbonyl-substituted pyridinyl compounds followed by coupling with the sulfonated triazine intermediates.

- This step requires precise control of pH, temperature, and stoichiometry to ensure selective azo bond formation without side reactions.

Final Assembly and Purification

- The final compound is assembled by linking the two halves of the molecule via the 1,2-ethenediyl bridge, typically through coupling reactions under mild conditions.

- Purification involves crystallization or chromatographic techniques to achieve high purity suitable for research or industrial applications.

Summary Table of Preparation Steps

| Stage | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Sulfonation | Benzene, sulfuric acid or SO3 | 78°C (mono), 150–270°C (di), vacuum distillation | 1,3-benzenedisulfonic acid |

| 2 | Nucleophilic substitution | 6-chloro-1,3,5-triazine, sulfonated phenylene amines | Controlled pH, moderate heat | Sulfo-phenylene-imino-triazine intermediates |

| 3 | Diazotization and azo coupling | Aminocarbonyl pyridinyl derivatives, diazonium salts | Low temperature, pH control | Azo-linked pyridinyl intermediates |

| 4 | Coupling via ethenediyl bridge | Ethene derivatives, coupling agents | Mild conditions | Final complex compound |

Research Findings and Process Optimization

- The use of alkali metal sulfate and benzene monosulfonate as catalysts in the sulfonation step significantly improves reaction speed and product purity by minimizing side reactions such as sulfone and tar formation.

- High vacuum distillation effectively separates monosulfonic acid and water, enabling recovery and reuse of catalysts and reagents, which is critical for industrial scalability.

- The sulfur trioxide absorption method offers a one-step continuous process with higher purity and lower by-product formation compared to traditional two-stage sulfonation.

- Control of temperature and reagent ratios is crucial in the azo coupling and triazine substitution steps to avoid decomposition or side reactions.

- Industrial scale synthesis benefits from continuous flow reactors and automated distillation systems to maintain consistent quality and yield.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.

Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1,3-Benzenedisulfonic acid, 4,4’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(6-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)- is widely used in scientific research, including:

Chemistry: As a reagent in various chemical reactions and synthesis processes.

Biology: In studies involving enzyme interactions and protein binding.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities with analogous benzenesulfonic acid derivatives:

Key Observations:

- Chlorotriazine vs. Hydroxyethylamino Triazine: The target compound’s chlorine substituent increases reactivity for covalent bonding compared to hydroxylated derivatives, making it suitable for crosslinking applications .

- Azo Group Variations : The azo-linked pyridinyl group in the target compound offers a broader absorption spectrum compared to simpler phenylazo derivatives .

- Sulfonic Acid Content : All compounds exhibit high water solubility, but the tetrasodium salt derivative (CAS 16470-24-9) has superior ionic strength for detergent formulations .

Key Findings:

生物活性

1,3-Benzenedisulfonic acid derivatives have garnered significant attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and dye manufacturing. The compound in focus, 1,3-benzenedisulfonic acid, 4,4'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(6-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo) is a complex structure that combines sulfonic acid groups with triazine and pyridine moieties. This article will explore its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological properties. The presence of sulfonate groups enhances solubility in water and biological fluids, while the triazine ring is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that derivatives of benzene sulfonic acids exhibit varying degrees of antimicrobial activity. A study assessed the antibacterial efficacy of similar compounds against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results highlighted that certain derivatives showed significant inhibition zones against Streptococcus mutans (Gram-positive) but limited activity against Escherichia coli (Gram-negative) .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| IVa | S. mutans | 15 |

| IVb | E. coli | 8 |

| IVc | Klebsiella | 0 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Studies suggest that compounds containing triazine rings demonstrate substantial free radical scavenging ability. This property is crucial for their potential use in preventing oxidative stress-related diseases .

Synthesis and Characterization

In one study involving the synthesis of triazine derivatives from benzene sulfonic acids, researchers reported successful formation through nucleophilic substitution reactions. The characterization was performed using FTIR spectroscopy and NMR analysis to confirm the presence of functional groups and structural integrity .

Clinical Implications

The biological activity of this compound may extend to therapeutic applications. For instance, its potential as an antibacterial agent could be explored further in clinical settings for treating infections caused by resistant bacterial strains .

Q & A

Q. Contradiction Analysis :

- Reported Stability : Conflicting data suggest the compound is stable at pH 2–4 (aqueous sulfonic acid groups) but degrades at pH >7 (azo bond cleavage).

Resolution Strategy :

Controlled Stability Studies : Use UV-Vis spectroscopy to track absorbance changes (λₘₐₓ ~500 nm) under buffered conditions (pH 2–10).

Mechanistic Insight : Degradation at high pH involves hydroxide-mediated reduction of the azo bond to amines, confirmed by LC-MS detection of fragmented products .

Advanced: What computational methods are suitable for predicting this compound’s interaction with biological targets?

Q. Methodological Framework :

- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (AChE) or carbonic anhydrase II (CA-II), focusing on sulfonate and azo groups as hydrogen-bond donors .

- MD Simulations : Perform 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).

- QSAR Modeling : Correlate substituent lipophilicity (ClogP) with inhibitory activity (IC₅₀) to guide structural modifications .

Basic: How can researchers mitigate solubility challenges during in vitro assays?

Q. Practical Solutions :

- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins.

- pH Adjustment : Dissolve the compound in pH 4.0 acetate buffer to exploit sulfonic acid ionization.

- Surfactants : Add 0.1% Tween-80 to stabilize colloidal dispersions for cell-based assays .

Advanced: What strategies enable selective functionalization of the triazine core without disrupting the azo linkage?

Q. Synthetic Design :

- Protection/Deprotection : Temporarily protect the azo group with Boc anhydride during triazine substitution .

- Regioselective Catalysis : Use Pd(0)/Xantphos systems for Suzuki-Miyaura coupling at the 4-position of triazine, avoiding azo bond reduction .

- Kinetic Control : Conduct reactions at –10°C to favor triazine reactivity over azo bond cleavage .

Basic: What are the key safety considerations when handling this compound?

Q. Risk Mitigation :

- Toxicity : Avoid inhalation/contact due to potential irritancy (azo compounds may release aromatic amines).

- Waste Disposal : Neutralize with 10% NaHSO₃ before disposal to reduce azo bond toxicity .

- PPE : Use nitrile gloves, fume hoods, and closed systems for synthesis .

Advanced: How does the compound’s supramolecular behavior affect its application in materials science?

Q. Research Findings :

- Self-Assembly : Sulfonate and pyridinyl groups form π-π stacked aggregates in aqueous solutions (confirmed by SAXS, d-spacing ~3.4 Å).

- Ionic Conductivity : Proton transfer via sulfonic acid groups enables use in ion-exchange membranes (σ = 0.12 S/cm at 80°C) .

Advanced: What spectroscopic signatures distinguish this compound from structurally similar azo dyes?

Q. Comparative Analysis :

| Feature | This Compound | Analog (e.g., Congo Red) |

|---|---|---|

| UV-Vis λₘₐₓ | 510 nm (π→π* transition) | 500 nm |

| FTIR -SO₃H | 1180 cm⁻¹ (asymmetric stretching) | 1165 cm⁻¹ |

| ¹³C NMR (Pyridinyl C=O) | 168.2 ppm | 170.5 ppm (shift due to EDGs) |

| Data from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。